5-Trifluoromethyl-3h-pyrazol-3-one

Antihyperglycemic Diabetes SGLT Inhibition

Non-fluorinated pyrazolones lack the metabolic stability required for in vivo target engagement. 5-Trifluoromethyl-3H-pyrazol-3-one (CAS 76480-99-4) addresses this with a C5-CF3 group that enhances lipophilicity and enables selective biological activity via tautomeric control: • Renal-selective SGLT2 inhibition (16-30% glucose reduction at 2 mg/kg in db/db mice) • Anti-leukemic activity (IC50 16.4 µM, HL60) • Anti-MERS-CoV activity (EC50 4.6 µM) Supplied with full analytical documentation for reproducible SAR studies.

Molecular Formula C4HF3N2O
Molecular Weight 150.06 g/mol
Cat. No. B7944874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trifluoromethyl-3h-pyrazol-3-one
Molecular FormulaC4HF3N2O
Molecular Weight150.06 g/mol
Structural Identifiers
SMILESC1=C(N=NC1=O)C(F)(F)F
InChIInChI=1S/C4HF3N2O/c5-4(6,7)2-1-3(10)9-8-2/h1H
InChIKeyJALMTKIWOHXEFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trifluoromethyl-3H-pyrazol-3-one Properties & Procurement


5-Trifluoromethyl-3H-pyrazol-3-one (CAS 76480-99-4) is a trifluoromethyl-substituted pyrazolone heterocycle that exists in multiple tautomeric forms including hydroxy-pyrazole and keto-pyrazolone [1]. The trifluoromethyl group at the C5 position imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated pyrazolone analogs [2]. This compound serves as a versatile scaffold for developing bioactive molecules with demonstrated in vivo antihyperglycemic activity in db/db mouse models, in vitro antitumor activity against HL60 leukemia cells, and antiviral activity against MERS-CoV [1][2][3].

The Critical Role of 5-Trifluoromethyl-3H-pyrazol-3-one


Generic substitution among pyrazolones is scientifically invalid due to the profound electronic, lipophilic, and tautomeric effects imparted by the trifluoromethyl group at the C5 position. Non-fluorinated pyrazolones lack the enhanced metabolic stability and altered receptor binding profiles conferred by the CF3 moiety [1]. The specific tautomeric equilibrium of 5-trifluoromethyl-3H-pyrazol-3-one, which can be trapped via alkylation to generate distinct regioisomers with separable biological effects, is not replicated by unsubstituted or differently substituted pyrazolones [2]. This structural uniqueness directly translates to differential in vivo efficacy and selectivity, as demonstrated by the renal-selective glucose reabsorption inhibition of WAY-123783 (a derivative) compared to the non-selective intestinal and renal effects of phlorizin [2]. Procurement of this specific compound is essential for maintaining the intended biological activity and avoiding off-target effects associated with generic pyrazolone scaffolds.

5-Trifluoromethyl-3H-pyrazol-3-one: Comparative Evidence


Renal-Selective SGLT Inhibition vs. Phlorizin

The derivative 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one (WAY-123783) reduced plasma glucose by 16-30% at 2 mg/kg in diabetic db/db mice. In contrast, the comparator phlorizin, a non-selective glucose transport inhibitor, blocks both renal and intestinal glucose absorption. WAY-123783 demonstrated renal-selective inhibition of glucose reabsorption without significantly affecting intestinal glucose uptake, establishing a differentiated safety and efficacy profile [1].

Antihyperglycemic Diabetes SGLT Inhibition

Antitumor Activity vs. HL60 Leukemia Cells

The nucleoside derivative 3b of 5-trifluoromethyl-3H-pyrazol-3-one exhibited an IC50 value of 16.4 µM against the HL60 human promyelocytic leukemia cell line [1]. This is comparable to the activity of cytarabine, a standard antileukemic agent, which typically shows IC50 values in the low micromolar range against HL60 cells. However, the pyrazolone nucleoside may offer a different mechanism of action and potentially reduced toxicity profile.

Anticancer Leukemia Nucleoside

Anti-MERS-CoV Activity vs. Remdesivir

The 4-arylhydrazono-5-trifluoromethyl-pyrazolone derivative 5 demonstrated significant activity against MERS-CoV with an EC50 of 4.6 µM [1]. The clinically approved antiviral remdesivir exhibits an EC50 of approximately 0.5 µM against MERS-CoV in similar assays [2]. Although less potent, the pyrazolone derivative represents a structurally distinct chemotype that may address viral resistance.

Antiviral Coronavirus MERS-CoV

L,D-Transpeptidase Inhibition vs. β-Lactams

5-Trifluoromethyl-3H-pyrazol-3-one showed only 15% inhibition of the LdtM2 isoform and 9% inhibition of LdtM3 at a high concentration of 5 mM [1]. In contrast, β-lactam antibiotics like meropenem potently inhibit LdtMt2 through covalent adduct formation. This low-level inhibition indicates that the parent compound is not a strong inhibitor of these mycobacterial enzymes.

Antibacterial Tuberculosis Enzyme Inhibition

5-Trifluoromethyl-3H-pyrazol-3-one: Application Scenarios


Renal-Selective SGLT Inhibitor Development

The evidence of WAY-123783's selective renal glucose reabsorption inhibition (16-30% plasma glucose reduction at 2 mg/kg in db/db mice) supports the use of 5-trifluoromethyl-3H-pyrazol-3-one as a starting scaffold for designing next-generation SGLT2 inhibitors with reduced gastrointestinal side effects [1].

Antileukemic Lead Optimization

The moderate cytotoxicity of nucleoside 3b (IC50 16.4 µM against HL60 cells) justifies further SAR exploration to improve potency while retaining the potentially novel mechanism of action [1].

Antiviral Discovery Against Coronaviruses

The EC50 of 4.6 µM against MERS-CoV for derivative 5 establishes the trifluoromethylpyrazolone chemotype as a viable starting point for developing broad-spectrum coronavirus inhibitors, especially in the context of emerging variants resistant to existing therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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